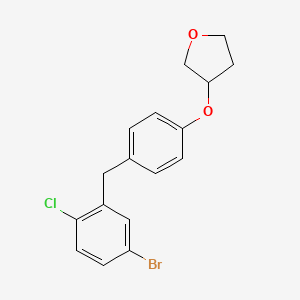
Empagliflozin Bromo Impurity/Empagliflozin Impurity 23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Empagliflozin Bromo Impurity, also known as Empagliflozin Impurity 23, is a by-product formed during the synthesis of Empagliflozin, a medication used to treat type 2 diabetes. Impurities in pharmaceutical compounds are critical to identify and control as they can affect the efficacy and safety of the drug. Empagliflozin Bromo Impurity is one such impurity that needs to be monitored during the production of Empagliflozin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Empagliflozin Bromo Impurity involves several steps. One common method includes the use of (S)-3-(4-nitrophenoxy) tetrahydrofuran as a starting material. This compound is dissolved in a reaction solvent, and a catalyst such as ferric trichloride hexahydrate and activated carbon is added. The mixture is then heated to a specific temperature, and a reducing agent like hydrazine hydrate is added dropwise. The reaction is stirred, heated, and refluxed to produce the desired impurity .
Industrial Production Methods
In industrial settings, the production of Empagliflozin Bromo Impurity follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure the consistent formation of the impurity. High-performance liquid chromatography (HPLC) is often used to monitor and quantify the impurity during production .
Analyse Des Réactions Chimiques
Types of Reactions
Empagliflozin Bromo Impurity undergoes various chemical reactions, including:
Reduction: The impurity can be reduced using reducing agents like hydrazine hydrate.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Oxidation: The impurity can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reducing Agents: Hydrazine hydrate is commonly used for reduction reactions.
Catalysts: Ferric trichloride hexahydrate and activated carbon are used as catalysts.
Solvents: Organic solvents like acetonitrile and water mixtures are used in the reactions.
Major Products Formed
Applications De Recherche Scientifique
Empagliflozin Bromo Impurity has several scientific research applications, including:
Pharmaceutical Research: It is used in the quality control and stability studies of Empagliflozin to ensure the safety and efficacy of the drug.
Analytical Chemistry: The impurity is used to develop and validate analytical methods, such as HPLC, for the quantification of impurities in pharmaceutical compounds.
Toxicology Studies: Research on the impurity helps in understanding its potential toxic effects and establishing safe limits for its presence in the final drug product.
Mécanisme D'action
The mechanism of action of Empagliflozin Bromo Impurity is not well-studied, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence can affect the overall mechanism of Empagliflozin by potentially interacting with the same molecular targets and pathways. Empagliflozin itself works by inhibiting the sodium-glucose co-transporter 2 (SGLT2), reducing glucose reabsorption in the kidneys and promoting glucose excretion in the urine .
Comparaison Avec Des Composés Similaires
Empagliflozin Bromo Impurity can be compared with other impurities formed during the synthesis of Empagliflozin, such as:
Reduction Product: Formed by the reduction of Empagliflozin.
Ring-Opening Product: Formed by the ring-opening reaction of Empagliflozin.
Deglucosylation Product: Formed by the removal of glucose from Empagliflozin.
These impurities share similar synthetic routes and reaction conditions but differ in their chemical structures and properties. Empagliflozin Bromo Impurity is unique due to its specific formation pathway and the presence of a bromine atom in its structure.
Propriétés
IUPAC Name |
3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNLNKBDQXGMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
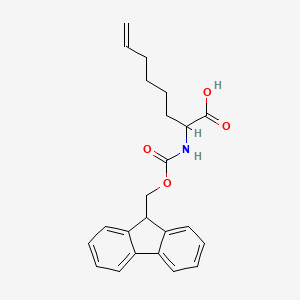
![2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13387987.png)
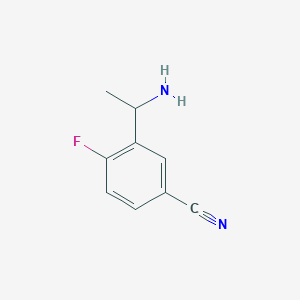
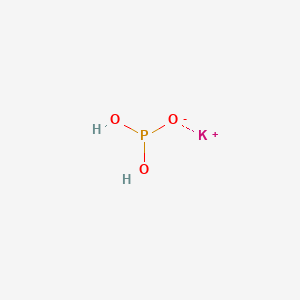

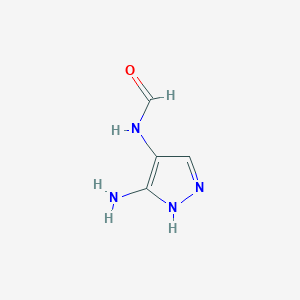
![1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B13388012.png)
![[4,5-Dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B13388024.png)

![(2S)-2-amino-3-[(triphenylmethyl)carbamoyl]propanoic acid hydrate](/img/structure/B13388033.png)
![benzyl N-[5-(diaminomethylideneamino)-1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B13388036.png)
![N-(3-(4-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B13388042.png)
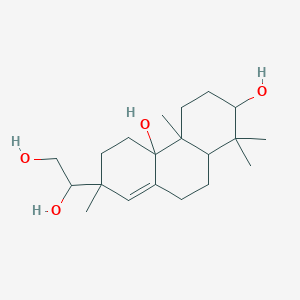
![(2S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide](/img/structure/B13388047.png)
